![molecular formula C9H3Cl2F3N2 B1321251 4,6-Dichloro-2-(trifluoromethyl)quinazoline CAS No. 746671-32-9](/img/structure/B1321251.png)
4,6-Dichloro-2-(trifluoromethyl)quinazoline
Overview
Description
Synthesis Analysis
The synthesis of various quinazoline derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines is achieved using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials via C-H bond functionalization, employing a mild two-step reaction . Another approach involves the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines from 2-(1H-indolyl)anilines and fluorinated ketones, yielding products with quaternary stereocenters . Additionally, a synthetic route for 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines has been reported, which includes cyclocondensation reactions of trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone with amidine salts .
Molecular Structure Analysis
The molecular structures of quinazoline derivatives have been confirmed using various spectroscopic techniques. For example, the structure of a quinazoline thioether derivative incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety was confirmed via single-crystal X-ray diffraction analysis . Similarly, the structures of 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones were confirmed by NMR spectroscopy, including 2D NOESY experiments .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including modifications with nucleophilic and non-nucleophilic bases. For instance, 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-ones can be modified under the action of nucleophilic and/or basic reagents to yield products of substitution, elimination, or isomerization . Additionally, 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline can react with different amines and hydrazine hydrate to produce various fused quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and biological activity. The analgesic evaluation of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines demonstrated significant nociception reduction in a capsaicin-induced test, suggesting potential as new analgesic drugs . The hydrophilicity and molecular weight of quinazoline thioether derivatives were found to correlate with their antibacterial activity, with compound 6b showing promising results as a plant bactericide .
Scientific Research Applications
Synthesis and Derivatives
- Quinazoline derivatives, including those related to 4,6-Dichloro-2-(trifluoromethyl)quinazoline, are notable for their biological activity. For instance, Xu Li-feng (2011) synthesized 7-morpholino-2-(4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one through a series of reactions starting from 4-chloro-2-nitrobenzoic acid, showcasing the versatility of quinazoline derivatives in chemical synthesis (Xu Li-feng, 2011).
Medical Imaging and Biomarkers
- Quinazoline derivatives have been explored for medical imaging applications. Fernandes et al. (2008) reported the labeling of quinazoline derivatives with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging in medical diagnostics (Fernandes et al., 2008).
Organic Synthesis
- The compound has been used in the synthesis of various organic compounds. For example, Ekhato and Huang (1994) demonstrated its use in the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, highlighting its role in creating complex organic structures (Ekhato & Huang, 1994).
Synthesis of Novel Compounds
- The versatility of 4,6-Dichloro-2-(trifluoromethyl)quinazoline in synthesizing novel compounds with potential biological activities is exemplified in the work of Ouyang et al. (2016), who developed a rapid synthetic method for a compound with potential medicinal properties (Ouyang et al., 2016).
Electroluminescent Materials
- Quinazoline derivatives have been used in the development of electroluminescent materials. Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their role in creating novel optoelectronic materials (Lipunova et al., 2018).
properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTOJGYFRVINNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610662 | |
Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(trifluoromethyl)quinazoline | |
CAS RN |
746671-32-9 | |
Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.